3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as fluorescence materials and electroluminescent devices
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
3-Methyl-3H-benzothiazol-2-one: Used in various chemical reactions and known for its stability.
(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide: Investigated for its potential anti-tubercular activity.
Uniqueness
3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one stands out due to its unique structural features, which combine a benzothiazole moiety with a tetrahydrobenzothiolo pyrimidinone ring system. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S3/c1-21-16(23)14-10-4-2-3-5-12(10)26-15(14)20-17(21)28-18-19-11-7-6-9(22(24)25)8-13(11)27-18/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPIAHOPKIXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])SC5=C2CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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